molecular formula C10H21N3O2 B8508105 Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester

Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester

Cat. No.: B8508105
M. Wt: 215.29 g/mol
InChI Key: MXMNIQCGKFKLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. This compound is known for its role in the preparation of piperidine derivatives, which are significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester typically involves the protection of the amino group on piperidine. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which allows for selective reactions at the piperidine ring. Its versatility as a building block in organic synthesis makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(piperidin-4-ylamino)carbamate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-12-8-4-6-11-7-5-8/h8,11-12H,4-7H2,1-3H3,(H,13,14)

InChI Key

MXMNIQCGKFKLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCNCC1

Origin of Product

United States

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